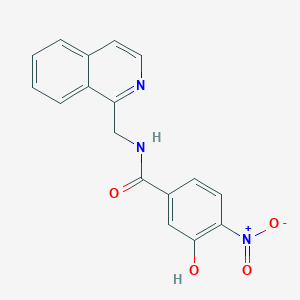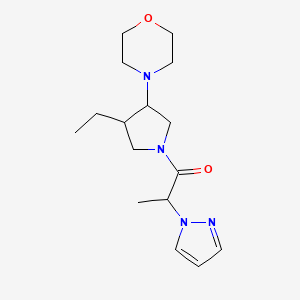
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a hydroxy group, an isoquinolinylmethyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes:
Nitration: Starting with a benzamide derivative, a nitration reaction introduces the nitro group at the para position.
Hydroxylation: Introduction of the hydroxy group at the meta position relative to the amide group.
Isoquinolinylmethylation: The final step involves the alkylation of the amide nitrogen with an isoquinolinylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of 3-oxo-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide.
Reduction: Formation of 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biochemical pathways involving nitroaromatic compounds.
Materials Science: Potential use in the development of organic electronic materials due to its unique electronic properties.
作用機序
The mechanism by which 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the isoquinolinylmethyl group can enhance binding affinity through π-π interactions.
類似化合物との比較
Similar Compounds
- 3-hydroxy-N-(quinolin-1-ylmethyl)-4-nitrobenzamide
- 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-aminobenzamide
- 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-methylbenzamide
Uniqueness
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.
特性
IUPAC Name |
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16-9-12(5-6-15(16)20(23)24)17(22)19-10-14-13-4-2-1-3-11(13)7-8-18-14/h1-9,21H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLFTJFCKZTBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyanophenyl)-2-[(5-cyclohexyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6621037.png)
![N-[[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B6621041.png)
![1-[1-(2-Methoxyethyl)pyrazol-4-yl]-3-[2-(1-phenyltriazol-4-yl)propan-2-yl]urea](/img/structure/B6621045.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-imidazole-5-sulfonamide](/img/structure/B6621054.png)
![5-[[[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]pyridine-2-carboxamide](/img/structure/B6621057.png)
![1-[2-Hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B6621068.png)
![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B6621071.png)
![[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl] 5-propan-2-yl-1H-pyrazole-3-carboxylate](/img/structure/B6621074.png)
![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6621088.png)

![Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate](/img/structure/B6621121.png)
![[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6621129.png)

